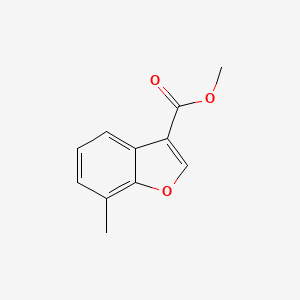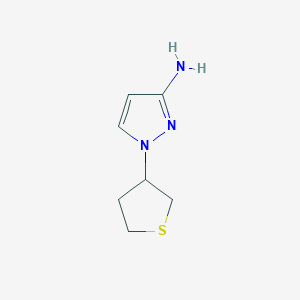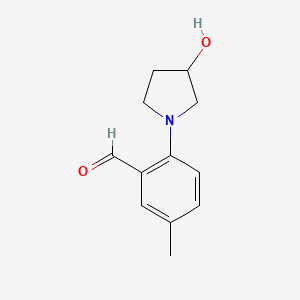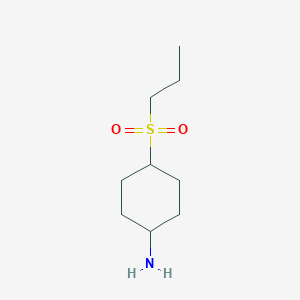![molecular formula C9H17NO B13171984 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
1-[2-(Aminomethyl)cyclohexyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H17NO. It is a versatile small molecule that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a cyclohexane ring substituted with an aminomethyl group and an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one typically involves the following steps:
Cyclohexanone to 2-(Aminomethyl)cyclohexanone: The initial step involves the conversion of cyclohexanone to 2-(aminomethyl)cyclohexanone through a Mannich reaction. This reaction involves the use of formaldehyde and a primary amine (such as methylamine) under acidic conditions.
Reduction to this compound: The intermediate 2-(aminomethyl)cyclohexanone is then reduced using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the ketone group to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)cyclohexyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
Cyclohexanone derivatives: Various cyclohexanone derivatives with different substituents on the cyclohexane ring.
Uniqueness: 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)9-5-3-2-4-8(9)6-10/h8-9H,2-6,10H2,1H3 |
Clave InChI |
UVEGIVVUXGHZJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
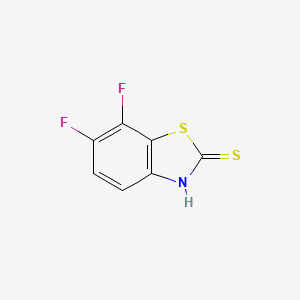
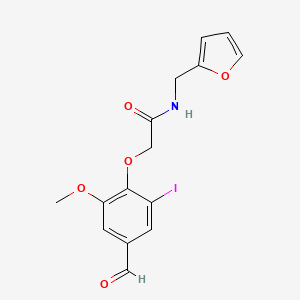

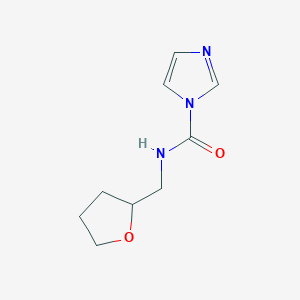
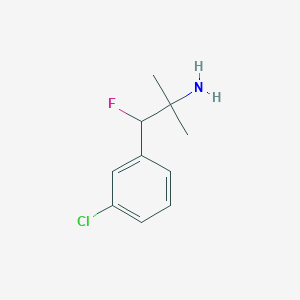
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
